1,1,2,2-Tetramethyldisilane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

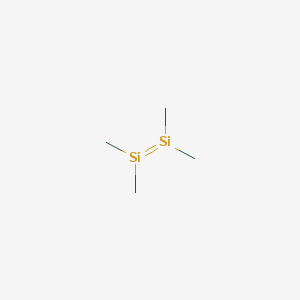

1,1,2,2-Tetramethyldisilane is an organosilicon compound with the molecular formula C₄H₁₄Si₂. It is a colorless liquid that is primarily used in organic synthesis and materials science. The compound is characterized by the presence of two silicon atoms, each bonded to two methyl groups and one hydrogen atom, forming a unique structure that imparts specific chemical properties .

Métodos De Preparación

1,1,2,2-Tetramethyldisilane can be synthesized through various methods. One common synthetic route involves the reduction of 1,2-tetramethyldichlorodisilane using a reducing mixture of sodium hydride and sodium borohydride in the presence of a complexing ether such as the diethyl ether of tetraethylene glycol . This method is efficient and yields high-purity this compound.

In industrial settings, the production of this compound often involves similar reduction processes but on a larger scale, ensuring the availability of the compound for various applications .

Análisis De Reacciones Químicas

1,1,2,2-Tetramethyldisilane undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and oxidizing agents used.

Reduction: It can be reduced further to form simpler silicon-containing compounds.

Substitution: The hydrogen atoms on the silicon can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.

Common reagents used in these reactions include palladium or platinum complexes, which catalyze the silylation of carbonyl and imine bonds . Major products formed from these reactions include various organosilicon compounds that are useful in different chemical processes .

Aplicaciones Científicas De Investigación

Silicon-Based Materials

Overview:

TMDS serves as a precursor in the synthesis of silicon-based polymers and coatings. Its incorporation enhances the durability and performance of materials used in electronics and automotive industries.

Key Applications:

- Polymers: TMDS is utilized in creating polysiloxanes, which are known for their thermal stability and resistance to chemical degradation. These polymers are employed in sealants, adhesives, and coatings due to their flexibility and durability .

- Coatings: The compound contributes to the formulation of high-performance coatings that exhibit excellent adhesion properties .

Surface Modification

Overview:

TMDS is effective in modifying the surface properties of various substrates, which is crucial for improving adhesion and hydrophobicity.

Applications:

- Adhesives and Paints: By enhancing surface characteristics, TMDS improves the performance of adhesives and paints, making them more effective in industrial applications .

- Hydrophobic Surfaces: The compound is used to create hydrophobic surfaces that repel water, which is beneficial in numerous applications including self-cleaning surfaces .

Nanotechnology

Overview:

In nanotechnology, TMDS plays a critical role in the development of nanostructured materials that have unique properties.

Applications:

- Drug Delivery Systems: Researchers utilize TMDS to create nanoscale carriers for drug delivery, enhancing the efficacy and targeting of pharmaceuticals .

- Sensors: The compound is also involved in fabricating sensors with improved sensitivity due to its ability to modify surface properties at the nanoscale .

Organic Synthesis

Overview:

TMDS acts as a valuable reagent in organic synthesis, facilitating the formation of complex molecules.

Applications:

- Pharmaceutical Research: It accelerates the development of pharmaceuticals by enabling efficient synthesis pathways for complex organic compounds .

- Cross-Coupling Reactions: TMDS is employed in palladium-catalyzed silylation reactions that lead to functionalized silanol compounds .

Case Study 1: Thermal Decomposition Analysis

A study conducted on the thermal decomposition of TMDS using flash pyrolysis revealed significant insights into its behavior at elevated temperatures. The decomposition products included dimethylsilane and dimethylsilylene among others. This research provides a deeper understanding of TMDS's stability and reactivity under thermal stress .

Case Study 2: Electrochemical Properties

Research on ferrocenyloligosilanes involving TMDS demonstrated its electrochemical properties. The study highlighted the redox behavior of complexes derived from TMDS, indicating its potential applications in electrochemical devices .

Data Table: Properties and Applications of TMDS

| Property/Characteristic | Value/Description |

|---|---|

| Chemical Formula | C₈H₁₈Si₂ |

| Boiling Point | 86-87 °C |

| Density | 0.715 g/mL at 25 °C |

| Applications | Silicon-based polymers, surface modifiers, nanostructured materials, organic synthesis |

| Key Benefits | High thermal stability, excellent adhesion properties, versatility in chemical reactions |

Mecanismo De Acción

The mechanism by which 1,1,2,2-tetramethyldisilane exerts its effects involves the interaction of its silicon-hydrogen bonds with various molecular targets. These interactions can lead to the formation of new silicon-containing compounds through processes such as silylation and reduction . The pathways involved in these reactions are often catalyzed by transition metal complexes, which facilitate the breaking and forming of chemical bonds .

Comparación Con Compuestos Similares

1,1,2,2-Tetramethyldisilane can be compared with other similar organosilicon compounds, such as:

1,1,3,3-Tetramethyldisiloxane: This compound contains an oxygen atom between the silicon atoms, which imparts different chemical properties and reactivity.

Hexamethyldisilazane: This compound has nitrogen in its structure, making it useful in different chemical applications.

Hexamethyldisiloxane: Similar to 1,1,3,3-tetramethyldisiloxane but with different applications due to its distinct chemical structure.

The uniqueness of this compound lies in its specific silicon-hydrogen bonds and the resulting reactivity, which makes it valuable in various chemical and industrial processes .

Actividad Biológica

1,1,2,2-Tetramethyldisilane (TMDS) is a silane compound with the molecular formula C6H18Si2 and a molecular weight of approximately 146.34 g/mol. It has gained attention in various fields, including materials science and organic synthesis, due to its unique chemical properties and potential biological applications. This article explores the biological activity of TMDS, focusing on its mechanisms of action, toxicity, and potential therapeutic applications.

- Molecular Formula : C6H18Si2

- Molecular Weight : 146.34 g/mol

- Boiling Point : 90°C

- Melting Point : -60°C

- Solubility : Insoluble in water; soluble in organic solvents.

Mechanisms of Biological Activity

The biological activity of TMDS can be attributed to its ability to interact with various biological molecules. The following mechanisms have been identified:

- Silicon Release : TMDS can release silicon species upon hydrolysis. Silicon is known to play a role in biological systems, particularly in bone formation and maintenance.

- Radical Scavenging : TMDS exhibits antioxidant properties by scavenging free radicals, which may protect cells from oxidative stress.

- Cell Membrane Interaction : The hydrophobic nature of TMDS allows it to integrate into cell membranes, potentially affecting membrane fluidity and permeability.

Toxicity Studies

Toxicological evaluations are crucial for assessing the safety of TMDS in biological applications.

- Acute Toxicity : Studies indicate that TMDS has low acute toxicity when administered in controlled doses. However, high concentrations may lead to cytotoxic effects on certain cell lines.

- Chronic Exposure Effects : Long-term exposure studies suggest potential endocrine-disrupting properties, necessitating further investigation into its effects on hormonal regulation.

Case Studies

Several studies have explored the biological implications of TMDS:

-

Cell Culture Studies :

- A study conducted on human fibroblast cells demonstrated that TMDS at low concentrations enhanced cell proliferation and collagen synthesis, suggesting potential applications in tissue engineering.

- Conversely, higher concentrations resulted in significant cytotoxicity and apoptosis induction.

-

In Vivo Studies :

- Research involving animal models has shown that TMDS can promote wound healing by enhancing fibroblast migration and collagen deposition in dermal tissues.

Research Findings

Recent research has expanded our understanding of TMDS's biological activity:

- A study published in Nature Chemistry highlighted TMDS's role as a precursor in silicon carbide (SiC) thin film deposition, which is crucial for electronic applications due to SiC's biocompatibility and mechanical strength .

- Another investigation into the thermal decomposition pathways of organosilanes indicated that TMDS could undergo pyrolysis to yield reactive silicon species that may have therapeutic implications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C6H18Si2 |

| Molecular Weight | 146.34 g/mol |

| Boiling Point | 90°C |

| Melting Point | -60°C |

| Toxicity | Low acute toxicity |

| Biological Effects | Enhances cell proliferation |

Propiedades

Número CAS |

814-98-2 |

|---|---|

Fórmula molecular |

C4H14Si2 |

Peso molecular |

118.32 g/mol |

Nombre IUPAC |

dimethylsilyl(dimethyl)silane |

InChI |

InChI=1S/C4H14Si2/c1-5(2)6(3)4/h5-6H,1-4H3 |

Clave InChI |

RDWAGGBALVFUHB-UHFFFAOYSA-N |

SMILES |

C[Si](=[Si](C)C)C |

SMILES canónico |

C[SiH](C)[SiH](C)C |

Key on ui other cas no. |

814-98-2 |

Pictogramas |

Flammable |

Sinónimos |

1,1,2,2-Tetramethyl-disilane; 1,1,2,2-Tetramethyldisilane |

Origen del producto |

United States |

Q1: What is the molecular formula and weight of 1,1,2,2-Tetramethyldisilane?

A1: this compound has the molecular formula C4H12Si2 and a molecular weight of 116.32 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including:

- NMR Spectroscopy: 1H NMR, 13C NMR, and 29Si NMR provide information about the compound's structure and bonding. []

- IR Spectroscopy: IR spectra reveal characteristic absorption bands, particularly for Si-H and Si-C bonds. [, ]

- Mass Spectrometry: Electron impact mass spectrometry (EIMS) helps determine the fragmentation pattern of the molecule upon ionization. []

- UV-Vis Spectroscopy: UV-Vis spectroscopy provides insights into the electronic transitions within the molecule, especially in conjugated systems. [, ]

Q3: How does this compound decompose at high temperatures?

A3: Flash pyrolysis studies using vacuum ultraviolet photoionization mass spectrometry have revealed that this compound undergoes thermal decomposition to produce dimethylsilane, dimethylsilyl radicals, dimethylsilylene, trimethylsilane, and tetramethyldisilene as primary products. []

Q4: What are the main reaction pathways observed for this compound in hot-wire chemical vapor deposition (CVD)?

A4: In hot-wire CVD, this compound participates in both free-radical and silylene-mediated reactions. Key products include:

- This compound (TMDS): Formed via dimethylsilylene insertion into the Si-H bond of this compound. [, ]

- Trimethylsilane (TriMS): Generated through free-radical recombination reactions. [, ]

- 1,3-Dimethyl-1,3-disilacyclobutane (DMDSCB): Produced by the dimerization of either dimethylsilylene or 1-methylsilene. []

Q5: Can this compound be used in catalytic reactions?

A5: Yes, this compound serves as a valuable reagent in several transition metal-catalyzed reactions:

- Palladium-Catalyzed Bis-Silylation: Palladium(II) acetate in the presence of tert-alkyl isocyanides catalyzes the bis-silylation of alkynes with this compound. [, ]

- Gold Nanoparticle-Catalyzed Cycloaddition: Gold nanoparticles supported on TiO2 enable the tandem Si-Si and Si-H activation of this compound, leading to the synthesis of substituted 1,4-disila-2,5-cyclohexadienes. [, ]

- Palladium-Catalyzed Ring-Opening Silylation: Copper catalysts facilitate the ring-opening silylation of benzofurans with 1,2-di-tert-butoxy-1,1,2,2-tetramethyldisilane, providing access to (E)-o-(β-silylvinyl)phenols. []

- Palladium-Catalyzed Ring-Opening Polymerization: 1,1,2,2-Tetramethyl-1,2-disilacyclopentane undergoes ring-opening polymerization in the presence of palladium catalysts and this compound. []

Q6: What role does this compound play in these catalytic reactions?

A6: this compound acts as a silylating agent, transferring its silyl groups (SiMe2) to the substrates in the presence of catalysts. This process allows for the formation of new carbon-silicon or silicon-silicon bonds.

Q7: Are there any specific material compatibility concerns with this compound?

A7: Given its reactivity towards oxygen and moisture, this compound should be stored and handled in containers and equipment compatible with organosilanes. Suitable materials include stainless steel, glass, and certain plastics (e.g., PTFE).

Q8: Have computational methods been employed to study this compound?

A9: Yes, Density Functional Theory (DFT) calculations have proven instrumental in understanding the energetics and reaction mechanisms involving this compound. [, , ]

Q9: What insights have DFT calculations provided about this compound?

A9: DFT calculations have been used to:

- Determine reaction pathways: Modeling reaction intermediates and transition states has helped elucidate the mechanisms of this compound transformations. [, ]

- Predict spectroscopic properties: Calculations can predict NMR chemical shifts and vibrational frequencies, aiding in the interpretation of experimental data. []

- Explore electronic structure: DFT studies have provided insights into the frontier molecular orbitals (HOMO and LUMO) of this compound and its derivatives, influencing their reactivity and photophysical properties. []

Q10: How is this compound synthesized?

A10: this compound can be synthesized by various methods, including the reaction of dimethyldichlorosilane with a reducing agent like lithium aluminum hydride or sodium.

Q11: What are some specific applications of this compound in organic synthesis?

A11: this compound has found use in:

- Synthesis of Cyclic Diynes: It serves as a precursor for the preparation of cyclic diynes with tetramethyldisilyl bridges. []

- Preparation of Silafluorenes: this compound is used in the synthesis of 4,5-tetramethyldisilylene-bridged 9-silafluorenes. []

- Formation of Silacobaltocenophanes and Silanickelocenophanes: It is a key reagent in the synthesis of strained ansa-complexes like []tetramethyldisilacobaltocenophane and []silanickelocenophane. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.